molecular formula C25H26N4O3S2 B14141254 (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide CAS No. 954591-74-3

(E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide

Cat. No.: B14141254
CAS No.: 954591-74-3
M. Wt: 494.6 g/mol
InChI Key: BECROMFUGIRKRX-UHFFFAOYSA-N
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Description

(E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, sulfonyl group, and diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide likely involves multiple steps, including the formation of the piperidine ring, sulfonylation, and diazenylation. Typical reaction conditions might include:

    Formation of Piperidine Ring: This could involve cyclization reactions using appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using reagents like sulfonyl chlorides under basic conditions.

    Diazenylation: Formation of the diazenyl group through diazotization reactions, often using nitrous acid and aromatic amines.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the diazenyl group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution.

Major Products

The major products would depend on the specific reactions but could include derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be studied for its potential as a drug candidate, particularly if it exhibits interesting biological activity.

Medicine

If the compound shows pharmacological activity, it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

Industry

In industry, it might be used in the synthesis of advanced materials, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide: might be compared with other sulfonyl piperidine derivatives or diazenyl compounds.

Uniqueness

The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique reactivity or biological activity compared to similar compounds.

Properties

CAS No.

954591-74-3

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

1-(2-methylsulfanylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H26N4O3S2/c1-33-23-9-5-6-10-24(23)34(31,32)29-17-15-19(16-18-29)25(30)26-20-11-13-22(14-12-20)28-27-21-7-3-2-4-8-21/h2-14,19H,15-18H2,1H3,(H,26,30)

InChI Key

BECROMFUGIRKRX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4

Origin of Product

United States

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